

# Basic Red 14 dye solubility and stability

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## Compound of Interest

Compound Name: **Basic Red 14**

Cat. No.: **B1583731**

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An In-depth Technical Guide to the Solubility and Stability of **Basic Red 14**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Basic Red 14**, a cationic dye. The information is compiled from various technical data sheets and scientific literature to support research, development, and application of this compound.

## Physicochemical Properties

**Basic Red 14**, also known as C.I. 48016, is a dark red powder.[\[1\]](#)[\[2\]](#) It is a cationic dye belonging to the methine class.[\[3\]](#)

## Solubility Profile

**Basic Red 14** exhibits solubility in water and some organic solvents. Quantitative solubility data is summarized in Table 1. The dye is described as easily soluble in water, producing a bright red solution.[\[2\]](#)[\[4\]](#)

Table 1: Solubility of **Basic Red 14**

Solvent	Temperature (°C)	Solubility (g/L)	Reference
Water	40	40	[3][5][6]
Water	25	4	[7]
Water	20	30	[6]
Dimethyl sulfoxide (DMSO)	Not Specified	≥ 100 mg/mL	[8]
Ethanol	Not Specified	Soluble	[9]

Note: One source stated **Basic Red 14** is insoluble in water and soluble in organic solvents, which contradicts multiple other sources.[10] This may be an error or refer to a different formulation.

## Stability Profile

**Basic Red 14** demonstrates stability under various conditions, which is crucial for its application in dyeing and other fields. Key stability parameters are outlined below.

### pH Stability

The color of **Basic Red 14** is stable within a pH range of 2 to 6.[1][4][6] Dyeing in the presence of sulfuric acid or formic acid does not alter its color.[1][2][4][6]

### Thermal Stability

The dye maintains its color and luster at high temperatures, specifically at 120°C.[1][2][3][5][6] A Material Safety Data Sheet (MSDS) confirms its stability under normal temperatures and pressures but advises avoiding excess heat.[11]

### Light Stability

The light fastness of **Basic Red 14** is generally rated as good. Specific ratings are provided in Table 2.

Table 2: Light Fastness of **Basic Red 14**

Light Fastness Rating	Reference
6	<a href="#">[1]</a> <a href="#">[2]</a>
4-5	<a href="#">[3]</a> <a href="#">[6]</a>

## Chemical Stability

The dye's color is unaffected by the presence of iron ions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) However, a slight change in color is observed in the presence of copper ions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) The MSDS also indicates that the dye is incompatible with strong oxidizing and reducing agents.[\[11\]](#)

## Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Basic Red 14** are not readily available in the public domain. However, based on general laboratory practices for dye analysis, the following methodologies can be applied.

### Determination of Aqueous Solubility

This protocol outlines a general procedure for determining the solubility of **Basic Red 14** in water.

- Preparation of Stock Solution: Accurately weigh a specific amount of **Basic Red 14** powder.
- Dissolution: Add a measured volume of distilled water at a controlled temperature (e.g., 25°C or 40°C).
- Agitation: Stir the mixture vigorously using a magnetic stirrer for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved dye using a suitable analytical method, such as UV-Vis spectrophotometry at its absorption maximum ( $\lambda_{\text{max}} = 510 - 520 \text{ nm}$ ).[\[4\]](#)

- Calculation: Calculate the solubility in g/L based on the measured concentration and dilution factor.

## Assessment of pH Stability

This protocol describes a method to evaluate the color stability of **Basic Red 14** across a pH range.

- Buffer Preparation: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 10).
- Dye Solution Preparation: Prepare a stock solution of **Basic Red 14** in distilled water.
- Incubation: Add a small aliquot of the dye stock solution to each buffer solution to achieve a final concentration suitable for colorimetric analysis.
- Colorimetric Measurement: Immediately measure the absorbance spectrum (e.g., 400-700 nm) of each solution using a UV-Vis spectrophotometer.
- Monitoring: Store the solutions at a controlled temperature and away from direct light. Repeat the absorbance measurements at specific time intervals (e.g., 1, 6, 24 hours).
- Analysis: Compare the absorbance spectra over time for each pH value. Significant changes in the absorbance maximum or the appearance of new peaks indicate color instability.

## Evaluation of Thermal Stability

This protocol provides a framework for assessing the thermal stability of **Basic Red 14**.

- Sample Preparation: Prepare an aqueous solution of **Basic Red 14** of a known concentration.
- Initial Measurement: Measure the initial absorbance spectrum of the solution at room temperature.
- Heat Treatment: Place the solution in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 120°C).

- Time-point Measurements: At predetermined time intervals, remove an aliquot of the solution, cool it to room temperature, and measure its absorbance spectrum.
- Data Analysis: Plot the change in absorbance at the  $\lambda_{\text{max}}$  as a function of time. A significant decrease in absorbance indicates thermal degradation of the dye.

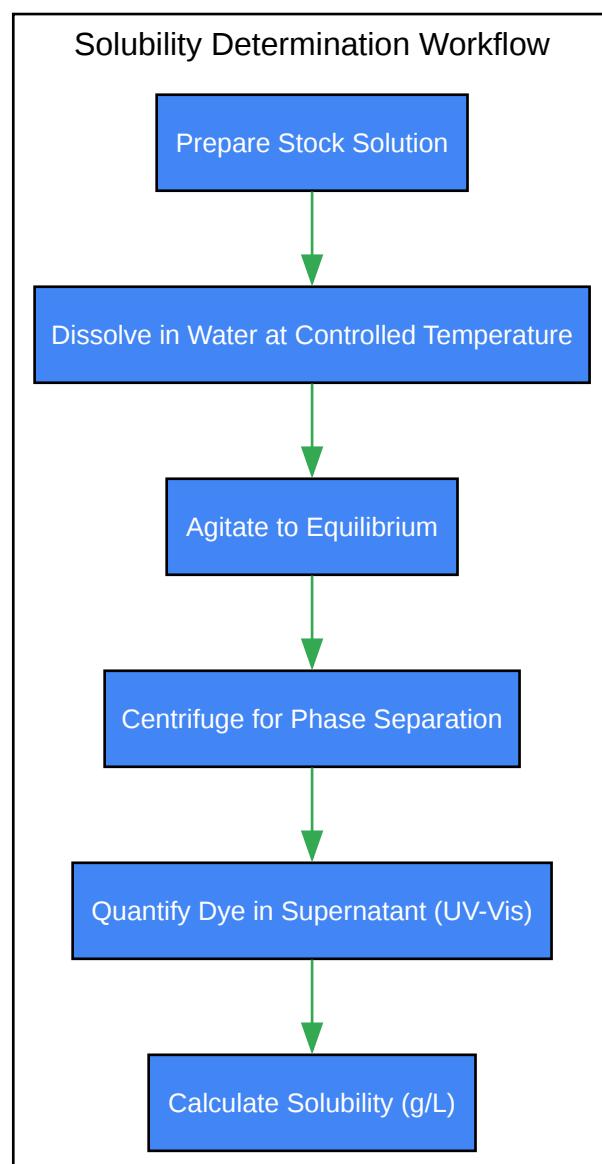
## Light Fastness Testing

This protocol outlines a method for determining the light fastness of **Basic Red 14**.

- Sample Preparation: Dye a suitable substrate (e.g., acrylic fabric) with **Basic Red 14** according to a standardized procedure. Prepare a portion of the dyed substrate to be shielded from light as a control.
- Exposure: Place the dyed substrate in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight.
- Control: Keep the shielded control sample in the dark at the same temperature and humidity.
- Evaluation: Periodically compare the color of the exposed sample to the unexposed control and a standard grey scale for color change.
- Rating: Assign a light fastness rating (typically on a scale of 1 to 8) based on the degree of color fading observed.

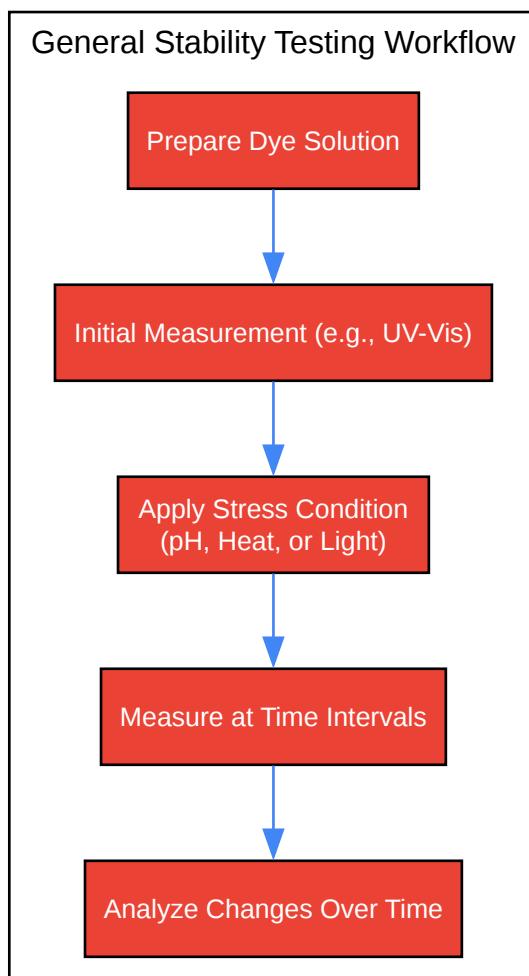
## Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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**Figure 1.** Workflow for Aqueous Solubility Determination.



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**Figure 2.** Generalized Workflow for Stability Assessment.

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